molecular formula C15H20FN3O3S B2904716 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034237-93-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2904716
CAS No.: 2034237-93-7
M. Wt: 341.4
InChI Key: FDKSJWSOVNCLHR-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound characterized by its pyrazole ring and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring and sulfonamide group make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacological agent. Its structure suggests possible activity against various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound may be explored for its therapeutic properties. Its sulfonamide group, in particular, is known for its antimicrobial activity, which could be beneficial in the development of new antibiotics or antifungal agents.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of specialized materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, for instance, can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-chlorobenzenesulfonamide

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-bromobenzenesulfonamide

Uniqueness: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide stands out due to its specific combination of functional groups and the presence of the fluorine atom, which can influence its chemical and biological properties

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c1-4-22-15-6-5-13(10-14(15)16)23(20,21)17-8-7-12-9-11(2)19(3)18-12/h5-6,9-10,17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKSJWSOVNCLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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